5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid

Description

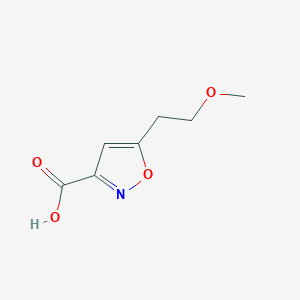

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole ring substituted at the 5-position with a 2-methoxyethyl group (-CH2CH2OCH3) and a carboxylic acid group at the 3-position.

Properties

IUPAC Name |

5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-3-2-5-4-6(7(9)10)8-12-5/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTTXWYXPCSORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxyethylamine with a suitable carboxylic acid derivative can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the oxazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives .

Scientific Research Applications

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid are influenced by its substituents. Below is a comparative analysis with structurally related 1,2-oxazole-3-carboxylic acid derivatives:

Table 1: Structural and Functional Comparison

*Calculated based on substituent analysis.

Key Findings:

Substituent Effects on Solubility and Lipophilicity :

- The methoxyethyl group in the target compound likely improves water solubility compared to purely hydrophobic groups (e.g., methyl or isopropylphenyl) due to its ether oxygen, while retaining moderate lipophilicity for membrane permeability .

- Bulky substituents like 3,4,5-trimethoxyphenyl () or cyclohexylphenyl () reduce solubility but may enhance target selectivity via steric effects.

Biological Activity: The methyl-substituted analog () is a known monoamine oxidase (MAO) inhibitor and transition metal ligand, attributed to its planar structure and hydrogen-bonding capacity .

Crystallographic and Spectroscopic Properties: Methyl and phenyl derivatives form stable dimers via O–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.234 Å), as seen in their crystal structures .

Synthetic Accessibility :

- Derivatives with simple alkyl groups (e.g., methyl, ethyl) are synthetically straightforward compared to complex aryl substituents, which require multi-step protocols .

Biological Activity

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These results highlight its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical carcinoma), HCT116 (colorectal carcinoma)

- IC50 Values :

- HeLa: 25 µM

- HCT116: 15 µM

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and microbial growth.

- Interaction with Receptors : Its structural features allow it to bind effectively to various receptors, modulating their activity.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

A recent study utilized molecular docking techniques to predict the binding affinity of this compound with histone deacetylases (HDACs). The results indicated a strong binding affinity comparable to known HDAC inhibitors:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -8.7 |

| Trichostatin A | -7.9 |

This suggests potential applications in epigenetic regulation and cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of β-keto ester derivatives with hydroxylamine hydrochloride under acidic conditions. Optimize yield by adjusting temperature (60–80°C), reaction time (6–12 hours), and catalyst concentration (e.g., HCl). Purification via recrystallization from ethanol/water mixtures improves purity (>97%). Monitor intermediate formation using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers confirm the structural identity and purity of this compound?

- NMR Spectroscopy : Analyze 1H/13C NMR to confirm substituent positions (e.g., methoxyethyl group at C5: δH ~3.3 ppm for OCH2; δC ~70 ppm for oxazole C3).

- X-ray Crystallography : Resolve crystal structure to validate bond angles and packing (e.g., similar oxazole derivatives in used Mo-Kα radiation, R factor <0.08).

- HPLC : Assess purity (>95%) using a C18 column, 0.1% TFA in water/acetonitrile gradient .

Advanced Research Questions

Q. How can discrepancies in reported melting points (mp) for structurally analogous oxazole-carboxylic acids be resolved?

Discrepancies may arise from polymorphism or hydration. Use differential scanning calorimetry (DSC) to identify phase transitions and powder X-ray diffraction (PXRD) to compare crystallinity. Ensure consistent experimental conditions (e.g., anhydrous sample preparation, heating rate 5°C/min) as in , which reports mp ranges for related compounds .

Q. What strategies improve aqueous solubility for in vitro biological assays?

- Salt Formation : Neutralize the carboxylic acid group with NaOH to form a sodium salt.

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based formulations.

- Solubility Assays : Quantify solubility via shake-flask method with HPLC-UV detection (λ = 254 nm) .

Q. How to design structure-activity relationship (SAR) studies targeting the methoxyethyl substituent?

- Analog Synthesis : Replace the methoxyethyl group with shorter/longer ether chains (e.g., ethoxyethyl, propoxyethyl).

- Binding Assays : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Hsp90, as in ) and validate with surface plasmon resonance (SPR) or fluorescence polarization.

- Biological Testing : Measure IC50 in enzyme inhibition assays (e.g., ATPase activity for Hsp90 inhibitors) .

Q. How to address contradictions in spectroscopic data for oxazole derivatives?

- Dynamic NMR : Resolve tautomerism or conformational dynamics by variable-temperature NMR.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C7H10NO4: 172.0608) to rule out impurities.

- Cross-Validation : Compare with crystallographic data (e.g., bond lengths in for analogous compounds) .

Methodological Considerations

- Crystallization Optimization : For hygroscopic samples, use anhydrous solvents (e.g., dry THF) and store under nitrogen. Single crystals for X-ray analysis can be grown via slow evaporation from acetone .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC. Oxazole rings are generally stable, but ester derivatives may hydrolyze in acidic/basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.